Technical Guide: 3-(4-Fluorophenyl)oxetan-3-ol (CAS 1379812-16-4)
Technical Guide: 3-(4-Fluorophenyl)oxetan-3-ol (CAS 1379812-16-4)
Executive Summary
3-(4-Fluorophenyl)oxetan-3-ol represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility" paradox. As a 3,3-disubstituted oxetane, this molecule serves as a superior bioisostere for the gem-dimethyl group (
By incorporating the polar, four-membered oxetane ring, researchers can lower the lipophilicity (
Physicochemical Profile & Structural Logic[1]
The strategic value of CAS 1379812-16-4 lies in its ability to modulate physicochemical properties without altering the overall vector of the pharmacophore.
Core Data Table
| Property | Value / Description |
| CAS Number | 1379812-16-4 |
| IUPAC Name | 3-(4-Fluorophenyl)oxetan-3-ol |
| Molecular Formula | |
| Molecular Weight | 168.17 g/mol |
| H-Bond Donors | 1 (Tertiary Alcohol) |
| H-Bond Acceptors | 2 (Oxetane Oxygen + Alcohol Oxygen) |
| Predicted LogP | ~1.2 (vs. ~2.5 for the gem-dimethyl analog) |
| Key Pharmacophore | 4-Fluorophenyl (Metabolic blocker) + Oxetane (Solubility enhancer) |
The "Oxetane Effect"
Replacing a gem-dimethyl group with an oxetane ring typically reduces the calculated LogP (cLogP) by approximately 1.0 unit. This is attributed to the high dipole moment of the oxetane ring and the exposed oxygen atom, which acts as a weak hydrogen bond acceptor.
-
Gem-Dimethyl Analog: High lipophilicity, potential metabolic liability at methyl groups.
-
Oxetane Analog (Target): Lower lipophilicity, metabolically stable ring, improved aqueous solubility.[1]
Synthetic Methodology
The synthesis of 3-(4-fluorophenyl)oxetan-3-ol relies on the nucleophilic addition of an organometallic reagent to oxetan-3-one . This reaction requires strict kinetic control to prevent ring-opening or polymerization of the strained oxetane system.
Reaction Pathway
The standard protocol involves the addition of 4-fluorophenylmagnesium bromide (Grignard reagent) to oxetan-3-one in anhydrous THF or Diethyl Ether.
Detailed Protocol
Note: All steps must be performed under an inert atmosphere (
Reagents:
-
Oxetan-3-one (Commercial or freshly prepared).
-
4-Fluorophenylmagnesium bromide (1.0 M in THF).
-
Anhydrous THF.
-
Saturated aqueous Ammonium Chloride (
).
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck round-bottom flask with oxetan-3-one (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents the Grignard reagent from acting as a base and causing ring-opening elimination.
-
Addition: Add 4-fluorophenylmagnesium bromide (1.2 equiv) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
-
Quench: Quench the reaction carefully at 0°C with saturated aqueous
. Do not use strong acids (e.g., HCl), as the oxetane ring is acid-sensitive. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10-40% EtOAc).
-
Note: The product is a polar alcohol; ensure the column is flushed adequately.
-
Visualization: Synthetic Workflow
Figure 1: Synthetic workflow for the Grignard addition to oxetan-3-one, highlighting critical temperature control points.
Strategic Application in Drug Design
The 3-(4-fluorophenyl)oxetan-3-ol moiety is not just a passive scaffold; it is a functional tool for Lead Optimization.
The Metabolic Blockade
The 4-fluorophenyl group is a classic bioisostere for a phenyl group. The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation (metabolic soft spot), significantly extending the half-life (
The Solubilizing Module
When a drug candidate suffers from high lipophilicity (LogP > 3) and poor solubility, replacing a gem-dimethyl linker or a cyclohexyl group with the 3,3-disubstituted oxetane can rescue the series.
-
Conformational Control: The oxetane ring is puckered, providing a distinct 3D vector compared to the flat carbonyl or the flexible gem-dimethyl group.
-
Hydrogen Bonding: The oxetane oxygen can accept hydrogen bonds from water, improving solvation energy.
Visualization: Lead Optimization Logic
Figure 2: Decision logic for selecting the fluorinated oxetane scaffold over traditional alkyl linkers during lead optimization.
Handling, Stability, and QC
Stability Profile
While 3,3-disubstituted oxetanes are more stable than their mono-substituted counterparts, they remain sensitive to acidic environments.
-
Acid Stability: Susceptible to ring opening in strong aqueous acids (e.g., 1M HCl) to form the corresponding 1,3-diol.
-
Base Stability: Generally stable to basic conditions (e.g., NaOH, carbonates).
-
Thermal Stability: Stable at standard laboratory temperatures; however, distillation should be avoided.
Quality Control (NMR Validation)
To validate the synthesis of CAS 1379812-16-4, look for these diagnostic NMR signals:
-
NMR: The oxetane methylene protons (
) typically appear as two doublets (roofing effect) in the range of 4.5 – 5.0 ppm . This is distinct from standard alkyl chains. - NMR: A single distinct peak around -110 to -120 ppm confirms the presence of the fluorine atom on the aromatic ring.
References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.
-
Barnes-Seeman, D. (2012). "The Role of Oxetanes in Medicinal Chemistry." Drug Discovery Today.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
